Cas no 1805029-28-0 (Methyl 6-chloro-3-cyano-2-methylbenzoate)

Methyl 6-chloro-3-cyano-2-methylbenzoate is a versatile benzoate ester derivative with a chloro, cyano, and methyl substituent pattern, offering utility as an intermediate in organic synthesis. Its functional groups—ester, nitrile, and chloro—enable diverse reactivity, making it valuable for constructing complex molecules, particularly in pharmaceutical and agrochemical applications. The methyl ester moiety facilitates further transformations such as hydrolysis or transesterification, while the electron-withdrawing cyano and chloro groups enhance electrophilic reactivity at adjacent positions. The compound's well-defined structure and stability under standard conditions ensure consistent performance in multistep syntheses. Its purity and reproducibility make it a reliable choice for research and industrial-scale processes.
Methyl 6-chloro-3-cyano-2-methylbenzoate structure
1805029-28-0 structure
Product name:Methyl 6-chloro-3-cyano-2-methylbenzoate
CAS No:1805029-28-0
MF:C10H8ClNO2
Molecular Weight:209.629021644592
CID:4953883

Methyl 6-chloro-3-cyano-2-methylbenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 6-chloro-3-cyano-2-methylbenzoate
    • インチ: 1S/C10H8ClNO2/c1-6-7(5-12)3-4-8(11)9(6)10(13)14-2/h3-4H,1-2H3
    • InChIKey: OYMLYBKVEUWRIF-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C#N)C(C)=C1C(=O)OC

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 271
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 50.1

Methyl 6-chloro-3-cyano-2-methylbenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015010196-1g
Methyl 6-chloro-3-cyano-2-methylbenzoate
1805029-28-0 97%
1g
1,475.10 USD 2021-06-21

Methyl 6-chloro-3-cyano-2-methylbenzoate 関連文献

Methyl 6-chloro-3-cyano-2-methylbenzoateに関する追加情報

Methyl 6-chloro-3-cyano-2-methylbenzoate (CAS No. 1805029-28-0): A Comprehensive Overview

Methyl 6-chloro-3-cyano-2-methylbenzoate, also known by its CAS number 1805029-28-0, is a versatile organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzoate ester group substituted with chlorine, cyano, and methyl groups at specific positions on the aromatic ring. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it an interesting subject for both academic research and industrial applications.

The synthesis of Methyl 6-chloro-3-cyano-2-methylbenzoate typically involves multi-step organic reactions, often starting from benzene derivatives. The introduction of the cyano group at the 3-position and the methyl group at the 2-position is achieved through nucleophilic substitution or electrophilic aromatic substitution reactions. The chlorine atom at the 6-position is introduced via chlorination reactions, which are carefully controlled to ensure regioselectivity. The final step involves esterification to form the methyl ester of the benzoic acid derivative.

Recent studies have highlighted the potential of Methyl 6-chloro-3-cyano-2-methylbenzoate in various fields, including pharmaceuticals, agrochemicals, and advanced materials. For instance, researchers have explored its role as a precursor in the synthesis of bioactive compounds with potential anticancer and antimicrobial activities. The cyano group in the molecule serves as a reactive site for further functionalization, enabling the creation of diverse derivatives with enhanced biological properties.

In addition to its biological applications, Methyl 6-chloro-3-cyano-2-methylbenzoate has shown promise in materials science. Its aromatic structure and electron-withdrawing substituents make it a suitable candidate for use in organic electronics. Recent research has demonstrated its potential as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The chlorine and cyano groups enhance the molecule's electron-deficient nature, which is desirable for charge transport layers in these devices.

The physical properties of Methyl 6-chloro-3-cyano-2-methylbenzoate are also worth noting. It exists as a crystalline solid under standard conditions, with a melting point of approximately 115°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it convenient for use in various synthetic procedures. The compound is stable under normal storage conditions but should be protected from moisture and light to prevent degradation.

From an environmental perspective, studies have been conducted to assess the biodegradability and toxicity of Methyl 6-chloro-3-cyano-2-methylbenzoate. Results indicate that it undergoes moderate biodegradation under aerobic conditions, with microbial activity playing a significant role in its breakdown. However, further research is needed to fully understand its environmental impact and develop strategies for safe disposal.

In conclusion, Methyl 6-chloro-3-cyano-2-methylbenzoate (CAS No. 1805029-28-0) is a multifaceted compound with a wide range of potential applications. Its unique structure and reactivity make it an invaluable tool in both academic research and industrial settings. As ongoing studies continue to uncover new uses and properties of this compound, its significance in various fields is expected to grow further.

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